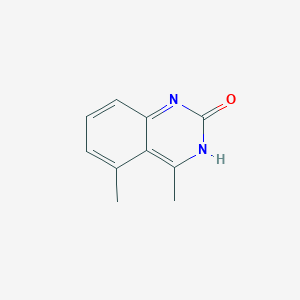

4,5-Dimethylquinazolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4,5-dimethyl-3H-quinazolin-2-one |

InChI |

InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)7(2)11-10(13)12-8/h3-5H,1-2H3,(H,11,12,13) |

InChI Key |

FTHBTSYNZVUYOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC2=NC(=O)NC(=C12)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of the 4,5 Dimethylquinazolin 2 1h One Scaffold

Electrophilic and Nucleophilic Reactivity of the Quinazolinone Ring System

The reactivity of the 4,5-dimethylquinazolin-2(1H)-one ring system towards electrophiles and nucleophiles is dictated by the electronic nature of the fused heterocyclic structure. The pyrimidine (B1678525) ring, with its two nitrogen atoms, is generally electron-deficient and thus more resistant to electrophilic attack compared to the benzene (B151609) ring. Conversely, the benzene ring is more susceptible to electrophilic substitution.

For electrophilic substitution reactions on the quinazoline (B50416) core, the predicted order of reactivity at the available positions on the benzene ring is 8 > 6 > 5 > 7. Given that the 5-position is occupied by a methyl group in this compound, electrophilic attack would be expected to preferentially occur at the 8- and 6-positions. The methyl groups at positions 4 and 5 are electron-donating and would further activate the benzene ring towards electrophilic substitution.

Nucleophilic attack is more likely to occur on the electron-deficient pyrimidine ring. Specifically, the carbon at the 4-position is a key site for nucleophilic substitution, particularly if a suitable leaving group is present. The lactam-lactim tautomerism of the 2(1H)-one functionality also plays a crucial role in the reactivity, with the lactim form offering a hydroxyl group that can be targeted for reactions.

Functional Group Interconversions and Derivatization at Methyl Positions

The two methyl groups at the 4- and 5-positions of the quinazolinone scaffold offer sites for further functionalization, allowing for the synthesis of a diverse range of derivatives. These interconversions can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and chemical reactivity.

Standard organic transformations can be applied to modify these methyl groups. For instance, radical halogenation could introduce a handle for subsequent nucleophilic substitution reactions. Oxidation of the methyl groups could lead to the corresponding carboxylic acids or aldehydes, which are versatile intermediates for further derivatization.

Below is a table summarizing potential functional group interconversions at the methyl positions:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| -CH₃ | N-Bromosuccinimide (NBS), light/heat | -CH₂Br |

| -CH₃ | Potassium permanganate (B83412) (KMnO₄), heat | -COOH |

| -CH₂Br | Sodium cyanide (NaCN) | -CH₂CN |

| -CH₂Br | Sodium azide (B81097) (NaN₃) | -CH₂N₃ |

These transformations provide pathways to introduce a variety of functional groups, including amines, nitriles, and other carbon-based substituents, thereby expanding the chemical space accessible from the this compound core.

Annulation and Ring-Fusion Reactions Involving Dimethylquinazolinone

Annulation and ring-fusion reactions represent a powerful strategy for the construction of more complex polycyclic systems based on the this compound scaffold. These reactions involve the formation of a new ring fused to the existing quinazolinone framework. The specific sites for annulation will depend on the nature of the reactants and the reaction conditions.

One potential approach involves the functionalization of the methyl groups, as described in the previous section, to introduce reactive handles for cyclization. For example, a derivative with a bromoacetyl group could undergo an intramolecular cyclization to form a new five- or six-membered ring. Another strategy could involve a [4+2] cycloaddition reaction, where a diene is reacted with a dienophile to construct a new six-membered ring. nih.gov The development of such reactions would enable the synthesis of novel polycyclic heterocyclic systems with potential applications in materials science and medicinal chemistry.

Coordination Chemistry: Formation of Metal Complexes with this compound

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. libretexts.orgnih.gov The nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the lactam group can all act as Lewis bases, donating electron pairs to a central metal ion. nih.gov The specific coordination mode will depend on the metal ion, the solvent, and the presence of other ligands.

The formation of metal complexes can significantly alter the physicochemical properties of the quinazolinone ligand, including its solubility, stability, and reactivity. The coordination of a metal ion can also introduce new functionalities, such as catalytic activity or specific biological properties. mdpi.com

The coordination numbers for metal complexes can vary, with tetrahedral and square planar geometries being common for four-coordinate complexes, and trigonal bipyramidal or square pyramidal for five-coordinate complexes. libretexts.orgnih.gov The table below outlines potential coordination geometries for metal complexes of this compound.

| Coordination Number | Geometry | Example Metal Ions |

| 2 | Linear | Ag⁺, Au⁺ |

| 4 | Tetrahedral, Square Planar | Zn²⁺, Cu²⁺, Ni²⁺ |

| 5 | Trigonal Bipyramidal, Square Pyramidal | Cu²⁺ |

| 6 | Octahedral | Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ |

Research into the coordination chemistry of this compound could lead to the development of new catalysts, sensors, and therapeutic agents. researchgate.netchemrevlett.comnih.gov

Oxidative and Reductive Transformations of the this compound Core

The this compound core can undergo various oxidative and reductive transformations, leading to the formation of new derivatives with modified electronic and structural properties.

Oxidation reactions can target both the benzene and pyrimidine rings. Mild oxidation may lead to the formation of N-oxides, while stronger oxidizing agents could potentially cleave the rings. The methyl groups, as mentioned earlier, are also susceptible to oxidation.

Reduction of the quinazolinone core can also lead to a variety of products. For instance, reduction of the carbonyl group of the lactam could yield a secondary amine. Catalytic hydrogenation could potentially reduce the pyrimidine ring, leading to a dihydro- or tetrahydroquinazoline (B156257) derivative. The choice of reducing agent and reaction conditions will determine the extent and selectivity of the reduction. mdpi.com

These transformations provide additional avenues for the diversification of the this compound scaffold and the synthesis of novel compounds with potentially interesting properties.

Biological Activity Spectrum and Molecular Mechanistic Insights

Antimicrobial Mechanisms: Antibacterial and Antifungal Activities

Quinazolinone derivatives have demonstrated considerable potential as antimicrobial agents, with activity against a spectrum of bacteria and fungi. nih.govmdpi.com Their efficacy stems from specific interactions with microbial cellular machinery.

Specific Mechanisms of Action Against Microbial Targets

The antimicrobial action of quinazolinones is multifaceted. These compounds are known to possess antibacterial activities, particularly against Gram-positive bacteria, and also exhibit antifungal properties. nih.govjocpr.com The mechanism often involves interaction with microbial cell walls and DNA structures. jocpr.com Some derivatives function by targeting essential enzymes necessary for microbial survival. For instance, certain quinazolin-4(3H)-one derivatives incorporating pyrazole (B372694) scaffolds have been identified as inhibitors of the DNA gyrase enzyme, which is crucial for bacterial DNA replication. mdpi.com

Research has also explored the potential of these compounds against plant-pathogenic bacteria. Quinazoline (B50416) derivatives with a 1,2,4-triazole (B32235) thioether moiety have shown potent inhibitory activity against phytopathogenic bacteria such as Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzae. mdpi.com

Structure-Mechanism Relationships in Antimicrobial Efficacy

The antimicrobial potency of quinazolinone derivatives is highly dependent on their structural features. Structure-activity relationship (SAR) studies have revealed that the type and position of substituents on the quinazolinone core are critical for efficacy. nih.govresearchgate.net

Substitutions at position 3 of the quinazolin-4(3H)-one ring are frequently associated with antimicrobial properties. researchgate.netnih.gov Furthermore, the introduction of halogen atoms like chlorine or bromine at positions 6 and 8 can enhance antimicrobial activity. nih.gov The nature of the substituent on attached phenyl rings also plays a significant role; for example, the presence of a chlorine atom can enhance cytotoxicity. nih.gov In one study, comparing two structurally similar compounds, the difference in substitution on the phenyl ring led to varied antimicrobial activities, with one showing broad-spectrum antibacterial effects while both were effective antifungal agents. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) for select quinazolinone derivatives against various bacterial strains, illustrating the impact of structural variations.

| Compound Reference | Bacterial Strain | MIC (μg/mL) |

| Compound 27 acs.org | S. aureus (all tested strains) | ≤0.5 |

| Compound 27 acs.org | Vancomycin-resistant E. faecalis | ≥16 |

| Quinazolinones acs.org | E. faecium | ≥8 |

| Pyrimidoisoquinolinquinones mdpi.com | Gram-positive pathogens | 0.5 - 64 |

| Pyrimidoisoquinolinquinones mdpi.com | Klebsiella pneumoniae | 64 |

This table presents a selection of data from cited research to illustrate the range of antimicrobial activity.

Antineoplastic and Cytotoxic Mechanisms

Quinazolinone derivatives are a significant class of compounds in oncology research, with several approved drugs and numerous candidates under investigation. nih.govnih.gov Their anticancer effects are mediated through various mechanisms, including the inhibition of key signaling pathways, modulation of the cell cycle, and interference with cellular structural components.

Inhibition of Kinase Pathways (e.g., EGFR, HER2, VEGFR, c-Met, Tyrosine Kinase)

A primary mechanism for the antineoplastic activity of quinazolinones is the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis. Derivatives of quinazolinone can exert their anti-tumor activity by inhibiting a range of kinases including Epidermal Growth Factor Receptor (EGFR), HER2, Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met. nih.gov

Many 3-position and 2-position substituted quinazoline derivatives have been developed as potent EGFR inhibitors. nih.gov Some 4-anilinoquinazoline (B1210976) derivatives have shown potent inhibition of both wild-type EGFR and clinically relevant mutant forms like EGFRL858R/T790M. nih.gov Furthermore, novel 4-phenoxyquinazoline (B3048288) derivatives have been designed as dual EGFR/c-Met inhibitors, a strategy aimed at overcoming acquired resistance to EGFR-targeted therapies. nih.gov

The table below shows the inhibitory activity of selected quinazolinone derivatives against specific kinase targets.

| Compound Class | Target Kinase(s) | Key Findings | Reference |

| 3-Methyl-quinazolinones | EGFRwt-TK | Effective substitution order for activity: F > OCH3 ≈ Br > CH3 > H ≈ Cl. | nih.gov |

| 4-Anilinoquinazolines | B-Raf, B-RafV600E, VEGFR-2 | Compound 42 showed potent inhibition with IC50 values of 57 nM, 51 nM, and 7.0 nM, respectively. | nih.gov |

| 4-Phenoxyquinazolines | EGFR / c-Met | Compound H-22 identified as a potent dual inhibitor. | nih.gov |

| N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine | pan-HER (EGFR, HER2, HER4) | Compound 26 proved to be an irreversible pan-HER inhibitor. | nih.gov |

This table synthesizes findings on kinase inhibition by various quinazolinone derivatives from the cited literature.

Modulation of Cell Cycle and Apoptosis Induction

Quinazolinone derivatives can exert cytotoxic effects by disrupting the normal progression of the cell cycle and inducing programmed cell death (apoptosis).

Several studies have shown that these compounds can cause cell cycle arrest at different phases. For example, some derivatives arrest the cell cycle in the G2/M phase, while others induce a G0/G1 phase arrest. nih.govnih.gov Certain PARP-1 inhibitor derivatives of quinazolinone were found to cause cell growth arrest at the G2/M phase in MCF-7 breast cancer cells. rsc.org Another study on quinazolinedione derivatives found they induced apoptosis primarily through the intrinsic pathway, evidenced by the upregulation of caspase-9 and p53, and the downregulation of Bcl-2 and p-Akt. nih.gov The induction of apoptosis is a key anticancer mechanism, often involving the activation of caspases, which are the central executioners of the apoptotic pathway. nih.govnih.gov

Impact on Tubulin Polymerization

Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an important target for anticancer drugs. nih.gov A number of quinazolinone-based compounds have been developed as tubulin polymerization inhibitors. nih.govresearchgate.net These agents typically bind to the colchicine (B1669291) binding site on tubulin, disrupting the dynamics of microtubule assembly and disassembly. nih.gov This interference with microtubule function leads to the arrest of the cell cycle in the G2-M phase and ultimately induces apoptosis. nih.gov For example, a quinazoline derivative named Verubulin (MPC-6827) was identified as a potent tubulin polymerization inhibitor that disrupts the mitotic division process. nih.govnih.gov

Influence on Cellular Migration and Motility

Research into the specific effects of 4,5-Dimethylquinazolin-2(1H)-one on cellular migration and motility is an emerging area. While direct studies on this particular compound are limited, the broader class of quinazolinone derivatives has been investigated for its impact on cellular movement, often in the context of cancer metastasis. The underlying mechanisms typically involve the modulation of cytoskeletal dynamics, cell adhesion, and signaling pathways that govern cell polarity and movement. Further investigation is required to delineate the precise mechanisms by which this compound may influence these cellular processes.

Targeting of DNA-Binding Agents and Topoisomerase Enzymes

The interaction of quinazolinone derivatives with DNA and associated enzymes is a key area of their biological activity. Some quinolones, which share structural similarities, have been found to interact with topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov These agents can enhance DNA cleavage mediated by topoisomerase II, suggesting a potential mechanism for cytotoxic effects in cancer cells. nih.gov Specifically, certain compounds can act as competitive inhibitors of other topoisomerase II-targeting drugs like etoposide. nih.gov DNA-binding agents that fit into the minor groove of DNA, such as distamycin and Hoechst 33258, have also been shown to modulate the activity of topoisomerase II, causing either stimulation at low concentrations or inhibition at higher concentrations. nih.gov This interference with topoisomerase II represents a significant pathway through which these compounds can exert their biological effects. nih.gov

Anti-inflammatory and Analgesic Mechanisms

Inhibition of Inflammatory Mediators (e.g., COX-2, NF-κB)

The anti-inflammatory properties of many compounds are linked to their ability to inhibit key inflammatory mediators. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923). nih.govyoutube.com There are two main isoforms, COX-1 and COX-2. youtube.comyoutube.com COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation. youtube.comyoutube.com The inhibition of COX-2 is a major target for anti-inflammatory drugs as it leads to a reduction in the production of prostaglandins that mediate inflammation, pain, and fever. youtube.comyoutube.com Selective COX-2 inhibitors were developed to minimize the gastrointestinal side effects associated with the inhibition of COX-1. youtube.com While the direct inhibitory effect of this compound on COX-2 or the NF-κB pathway requires specific investigation, the quinazoline scaffold is a known pharmacophore in the design of anti-inflammatory agents.

Pathways of Pain Modulation

The modulation of pain involves complex ascending and descending neural pathways. The descending pain modulatory system, originating from cortical and brainstem regions, can inhibit or facilitate nociceptive signals at the spinal cord level. physio-pedia.comnih.gov This system utilizes various neurotransmitters, including endogenous opioids (endorphins, enkephalins), serotonin (B10506) (5-HT), and norepinephrine (B1679862). physio-pedia.com For instance, activation of α2-adrenergic receptors by norepinephrine can inhibit pain transmission in the dorsal horn. nih.gov Serotonin can have both pain-inhibitory and facilitatory effects, mediated by different receptor subtypes. nih.govnih.gov For example, 5-HT1A and 5-HT7 receptor agonists have demonstrated analgesic effects. nih.gov The analgesic effects of some drugs, like certain antidepressants, are attributed to their ability to increase the levels of norepinephrine and serotonin in the spinal cord, thereby enhancing descending inhibitory pathways. nih.gov The mechanism by which this compound might modulate pain could involve interaction with these neurotransmitter systems or their receptors.

Other Noteworthy Biological Activities and Associated Mechanisms

Anticonvulsant Activity

A significant body of research points to the anticonvulsant potential of quinazolinone derivatives. The primary mechanism of action for many antiepileptic drugs (AEDs) involves the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation. epilepsysociety.org.uk Several quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant activity, often showing efficacy in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov

Structure-activity relationship studies suggest that the anticonvulsant activity of these compounds is related to their interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. nih.gov These derivatives can act as positive allosteric modulators of the GABA-A receptor at the benzodiazepine (B76468) binding site, which enhances the inhibitory effects of GABA. nih.gov This mechanism is supported by in vivo studies where the anticonvulsant effects were reversed by the benzodiazepine antagonist flumazenil. nih.gov Molecular docking studies have further corroborated the binding of these compounds to the GABA-A receptor. nih.gov

Antidiabetic Mechanisms, Including α-Glucosidase Inhibition

Quinazolinone derivatives have emerged as a significant area of interest in the development of novel treatments for type 2 diabetes. A key mechanism of action for some of these compounds is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. nih.govmdpi.com By inhibiting this enzyme, these compounds can help to lower postprandial blood glucose levels. nih.govmdpi.com

Research has shown that certain 2,3-dihydroquinazolin-4(1H)-one derivatives exhibit potent α-glucosidase inhibitory activity, in some cases surpassing the standard drug, acarbose. nih.govresearchgate.net For instance, studies on a series of these derivatives revealed that compounds 4h and 4i demonstrated the strongest inhibitory potential against the enzyme. researchgate.net The effectiveness of these compounds is often attributed to their specific structural features and their ability to interact with the active site of the α-glucosidase enzyme. nih.gov

In vivo studies have further supported the antidiabetic potential of these compounds. For example, compounds 4j and 4l were found to significantly reduce blood sugar levels in animal models. nih.govresearchgate.net Beyond glucose regulation, some derivatives, such as compound 4h, have also shown beneficial effects on lipid profiles by reducing cholesterol and triglyceride levels, suggesting a potential role in managing hyperlipidemia associated with diabetes. researchgate.net

The development of new and effective α-glucosidase inhibitors is driven by the need to overcome the gastrointestinal side effects associated with current medications like acarbose, miglitol, and voglibose. nih.gov The promising results from both in vitro and in silico studies of quinazolinone derivatives highlight their potential as a basis for designing new and improved antidiabetic agents. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | IC50 (µM) | Reference |

| Acarbose (standard) | 752.0 ± 2.0 | nih.gov |

| Compound 6l | 93.5 ± 0.6 | nih.gov |

| Compound 6m | >575.6 ± 0.4 | nih.gov |

| Indolo[1,2-b]isoquinoline derivative 11 | 3.44 ± 0.36 | mdpi.com |

| Indolo[1,2-b]isoquinoline derivatives (general range) | 3.44 ± 0.36 to 41.24 ± 0.26 | mdpi.com |

This table is for illustrative purposes and includes data on related quinazolinone and isoquinoline (B145761) structures to demonstrate the potential of this chemical class.

Antiviral Properties

The quinazolinone core structure has been identified as a valuable pharmacophore in the discovery of new antiviral agents. nih.govmdpi.com Derivatives of quinazolinone have demonstrated inhibitory activity against a range of viruses, including Zika virus (ZIKV), Dengue virus (DENV), and influenza viruses. nih.govnih.gov

In the fight against flaviviruses, certain di-substituted quinazolinone compounds have shown potent inhibition of ZIKV replication. nih.gov For example, compound 27 exhibited an EC50 of 180 nM in Vero cells and 100 nM in human glioblastoma U87 cells, effectively reducing viral RNA copies and the levels of viral proteins such as NS5, NS3, and capsid proteins. nih.gov These findings suggest that quinazolinone derivatives represent a promising new class of antiviral agents against ZIKV. nih.gov

Furthermore, research into isoquinolone derivatives, a related class of compounds, has identified agents with activity against influenza A and B viruses. nih.gov One compound, in particular, was found to suppress viral RNA replication/transcription. nih.gov Although initial compounds showed some cytotoxicity, further chemical modifications led to the discovery of derivatives with significantly reduced toxicity while maintaining antiviral efficacy. nih.gov This highlights the potential for developing safe and effective anti-influenza drugs based on this scaffold.

A study on 2-Methylquinazolin-4(3H)-one (C1), a component of a traditional Chinese herbal formula, demonstrated its significant antiviral activity against the influenza A virus both in vitro and in vivo. mdpi.com C1 was shown to reduce the lung index and the expression of viral neuraminidase (NA) and nucleoprotein (NP) in infected mice. mdpi.com It also modulated the inflammatory response by decreasing pro-inflammatory cytokines and inhibiting macrophage recruitment, suggesting its potential in treating viral pneumonia and acute lung injury. mdpi.com

Table 2: Antiviral Activity of Selected Quinazolinone and Related Derivatives

| Compound | Virus | Cell Line | EC50 / IC50 | Reference |

| Compound 27 | Zika Virus (ZIKV) | Vero | 180 nM | nih.gov |

| Compound 27 | Zika Virus (ZIKV) | U87 | 100 nM | nih.gov |

| Compound 47 | Zika Virus (ZIKV) | Vero | 210 nM | nih.gov |

| 2-Methylquinazolin-4(3H)-one (C1) | Influenza A Virus | In vitro | 23.8 µg/mL | mdpi.com |

| Isoquinolone Compound 1 | Influenza A and B Viruses | Canine Kidney Epithelial | 0.2 - 0.6 µM | nih.gov |

| Isoquinolone Compound 21 | Influenza A and B Viruses | Canine Kidney Epithelial | 9.9 - 18.5 µM | nih.gov |

Central Nervous System (CNS) Activity and Receptor Ligand Interactions

Quinazolinone derivatives have also been investigated for their activity within the central nervous system, particularly as modulators of various receptors implicated in neurological and psychiatric disorders. mdpi.comnih.gov

One area of focus has been the development of quinazolin-4-one derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). mdpi.comresearchgate.net The mGlu7 receptor is involved in regulating the release of the inhibitory neurotransmitter GABA. mdpi.com By inhibiting mGlu7, NAMs can facilitate GABA release, which may help to counteract excessive glutamatergic activity associated with conditions like schizophrenia. mdpi.com A specific derivative, ALX-171, was identified as a selective mGlu7 NAM with an IC50 of 6.14 µM. mdpi.comresearchgate.net In animal models, ALX-171 demonstrated antipsychotic-like properties by reversing certain behavioral abnormalities induced by psychoactive drugs. mdpi.comresearchgate.net

Another line of research has explored dihydroquinazolinone derivatives as agonists for the M1 and M4 muscarinic acetylcholine (B1216132) receptors. nih.gov These receptors are targets for the treatment of cognitive deficits and psychosis. A synthesized compound showed high selectivity for M1 and M4 receptors, acting as a partial agonist at the M4 receptor. nih.gov This compound also demonstrated good brain penetration and was effective in reversing methamphetamine-induced hyperlocomotion in rats, indicating its potential as an antipsychotic agent. nih.gov

The ability of quinazolinone-based compounds to interact with key CNS receptors like EGFR has also been explored through computational studies. nih.gov These studies aim to identify potential inhibitors for the prevention and treatment of brain tumors and other neurological diseases. nih.gov

Table 3: CNS Receptor Activity of Selected Quinazolinone Derivatives

| Compound | Target Receptor | Activity | IC50 / ED50 | Reference |

| ALX-171 | mGlu7 | Negative Allosteric Modulator | 6.14 µM | mdpi.comresearchgate.net |

| Dihydroquinazolinone Derivative 1 | M1 and M4 Muscarinic Acetylcholine Receptors | Agonist | ED50 = 3.0 mg/kg (in vivo) | nih.gov |

Structure Activity Relationship Sar and Structural Optimization of Dimethylquinazolinones

Impact of Methyl Substituents at 4,5-Positions on Biological Efficacy and Selectivity

Detailed research findings indicate that substitutions on the quinazoline (B50416) ring system can dramatically alter a compound's biological profile. For instance, the introduction of methyl groups can impact the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes. The steric bulk of the methyl group at the C4 position can influence the conformation of the molecule and its ability to fit into the binding pocket of a target protein or enzyme.

The methyl group at the C5 position, located on the benzene (B151609) ring portion of the scaffold, primarily influences the electronic properties of the aromatic system through an inductive effect. This can affect interactions such as pi-pi stacking or hydrophobic interactions with the target. Studies on related quinazoline derivatives have shown that even small alkyl groups on the aromatic ring can lead to significant changes in activity. For example, a methyl group at the meta position (equivalent to the 5- or 7-position) of a related quinazolinone series resulted in excellent inhibition of COX-2 gene expression. nih.gov

The specific combination of methyl groups at both the 4 and 5 positions is unique. This pattern of substitution can create a distinct topographical and electronic profile that may confer selectivity for certain biological targets over others. The precise impact, however, is highly dependent on the specific biological target .

Table 1: Hypothetical Impact of Methyl Group Positioning on Quinazolinone Activity This table illustrates the general principles of how substituent positioning can influence biological activity, based on common SAR findings.

| Position of Methyl Group | Potential Impact on Biological Efficacy | Potential Impact on Selectivity |

| C4-Position | Can introduce steric hindrance, affecting binding affinity. May alter the conformation of the molecule. | The specific size and shape constraint can favor binding to one target over a closely related one. |

| C5-Position | Modifies the electronic nature of the benzene ring, influencing hydrophobic and electronic interactions with the target. | Can fine-tune binding interactions, potentially increasing selectivity for a specific enzyme or receptor subtype. |

| Combined 4,5-Positions | Creates a unique steric and electronic profile that is a combination of the individual effects. | The dual substitution pattern may lead to a highly specific interaction profile not achievable with single substitutions. |

Influence of Additional Substituents at Other Ring Positions on Activity Profiles

While the 4,5-dimethyl substitution provides a foundational structure, further modifications at other positions of the quinazolinone ring are a common strategy to refine and enhance biological activity. SAR studies have extensively explored the impact of various functional groups at the N1, N3, C2, C6, C7, and C8 positions.

N1 and N3 Positions: The nitrogen atoms in the heterocyclic ring are key sites for modification. Alkylation or acylation at these positions can significantly alter the compound's polarity, solubility, and hydrogen-bonding capabilities. These changes can affect pharmacokinetic properties and the strength of interaction with the biological target.

C2-Position: The C2 position is a frequent target for introducing diversity into the quinazolinone scaffold. Attaching different substituents here can lead to new interactions with the target protein. For example, quinazolinones with substituents at the C2 position have been shown to bind effectively in certain enzyme pockets by minimizing steric repulsion. nih.gov

C6, C7, and C8 Positions: Modifications on the benzene ring portion of the molecule can fine-tune its electronic and steric properties. The introduction of electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens) can alter the reactivity and binding characteristics of the entire molecule. nih.gov For instance, studies on certain quinolin-2(1H)-one derivatives revealed that halogen substitutions can be crucial for potent antiviral activity. nih.gov Generally, small electron-donating groups at the 6- or 7-positions have been found to be beneficial for the inhibitory activity in some series. nih.gov

Table 2: Research Findings on Substituent Effects on Quinazolinone Activity

| Position | Type of Substituent | Observed Effect on Activity Profile | Reference |

| C2 | Various Substituents | Can decrease steric repulsion, allowing for better binding in some target sites. | nih.gov |

| C6 | Halogens, Electron-Rich Groups | Can promote anticancer and antimicrobial activities. | nih.gov |

| C6, C7 | Small Electron-Donating Groups | Found to be beneficial for inhibitory activity in certain imidazoquinazolines. | nih.gov |

| Aromatic Ring (General) | Methyl Group | A methyl group at the meta-position showed excellent inhibition of COX-2 gene expression. | nih.gov |

| Aromatic Ring (General) | More than two substituents | Activity was reduced with more than two substituents on the benzene ring in a series of PDGFR inhibitors. | nih.gov |

Stereochemical Considerations and Conformational Effects on SAR

Stereochemistry—the three-dimensional arrangement of atoms—is a critical factor in the interaction between a drug molecule and its biological target. For a molecule like 4,5-Dimethylquinazolin-2(1H)-one and its analogues, conformational effects, which relate to the different spatial arrangements possible due to bond rotations, play a significant role in determining biological activity.

The methyl group at the C4 position, being adjacent to the heterocyclic ring, can create a steric barrier that restricts the rotation of substituents at the N3 position. This can lock the molecule into a preferred conformation. If this preferred conformation matches the shape of the target's binding site, a potent biological response may be observed. Conversely, if the conformation is unfavorable, activity could be greatly diminished.

Furthermore, if a chiral center is introduced into the molecule, the resulting enantiomers (non-superimposable mirror images) can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may bind with high affinity and elicit a strong response, while the other may be inactive or even produce off-target effects.

Molecular modeling and docking studies are often employed to visualize these conformational effects. These studies can predict how a molecule like this compound might orient itself within a protein's active site, highlighting key interactions and the importance of its 3D shape. For example, docking studies have shown how the aromatic and pyrimidine (B1678525) rings of quinazolinones can interact with specific amino acid residues like His141 through electrostatic interactions, and how other parts of the molecule can form pi-alkyl and pi-pi interactions with residues such as Lys241 and Tyr57. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modelling for Dimethylquinazolinone Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR is a powerful tool in drug design for predicting the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. nih.govnih.gov

The process of developing a QSAR model for dimethylquinazolinone analogues would involve several steps:

Data Set Compilation: A series of this compound analogues with varying substituents at other positions would be synthesized and their biological activities measured.

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These are numerical values that describe the physicochemical properties of the molecule, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., dipole moment, atomic charges). nih.gov

Model Generation: Using statistical methods like multiple linear regression or more advanced machine learning algorithms, a mathematical equation is developed that correlates the calculated descriptors with the observed biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation sets of compounds to ensure its reliability. nih.gov

Once a robust QSAR model is established, it can be used to screen virtual libraries of potential dimethylquinazolinone analogues, identifying those with the highest predicted activity for future synthesis and testing.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges | Distribution of electrons, ability to participate in electrostatic interactions. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Size and shape of the molecule. |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity and ability to cross biological membranes. |

| Topological | Connectivity Indices, Wiener Index | Atom connectivity and branching of the molecular skeleton. |

Pharmacophore Identification and Lead Optimization Strategies Based on SAR Data

The culmination of SAR and QSAR studies is the development of a pharmacophore model and the implementation of lead optimization strategies. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. researchgate.net

Based on the SAR data from various dimethylquinazolinone analogues, a pharmacophore model would define the ideal spatial arrangement of key features, such as:

Hydrogen bond donors and acceptors (e.g., the N-H and C=O groups of the quinazolinone core).

Hydrophobic regions (e.g., the benzene ring and methyl groups).

Aromatic rings capable of pi-pi stacking.

Positive or negative ionizable centers.

This pharmacophore model serves as a 3D template for drug design. nih.govnih.gov Lead optimization is the process of taking a "lead" compound—a molecule with promising activity but perhaps suboptimal properties—and iteratively modifying its structure to improve its profile. Guided by the pharmacophore model, medicinal chemists can rationally design new analogues of this compound. For example, if the model indicates an unoccupied hydrophobic pocket in the target's binding site, chemists might add a lipophilic group to a specific position on the quinazolinone scaffold to enhance binding affinity. This rational, model-driven approach is far more efficient than traditional trial-and-error methods and is a cornerstone of modern drug discovery. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Detailed Density Functional Theory (DFT) calculations specifically for 4,5-Dimethylquinazolin-2(1H)-one, which would provide insights into its electronic structure, reactivity, and spectroscopic properties, have not been reported in the reviewed scientific literature. While DFT is a common method for studying related heterocyclic systems, its application to this particular compound is yet to be documented. nih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

There is a lack of published research detailing molecular dynamics (MD) simulations for this compound. Such simulations are crucial for understanding the stability of potential ligand-protein complexes and the conformational dynamics of the molecule over time. Although MD simulations have been employed for other quinazolinone analogues, this specific compound has not been the subject of such studies. nih.gov

Prediction of Reaction Mechanisms and Transition States

While general synthesis routes for quinazolinone derivatives are well-established, specific computational studies predicting the reaction mechanisms and transition states for the synthesis of this compound are not available. mdpi.comorganic-chemistry.org Mechanistic insights from computational chemistry could optimize synthetic pathways and explain reactivity, but this area remains unexplored for this compound.

In Silico Screening and Virtual Library Design for Novel Dimethylquinazolinone Analogues

The design of virtual libraries and the use of in silico screening methods are powerful tools for discovering novel bioactive compounds. However, there is no evidence in the current body of scientific literature of such approaches being specifically applied to generate analogues based on the this compound scaffold. nih.gov This suggests that the potential of this specific chemical space for drug discovery has not yet been systematically explored through computational methods.

Future Research Directions and Potential Applications of 4,5 Dimethylquinazolin 2 1h One

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its synthetic accessibility and the wide spectrum of biological activities exhibited by its derivatives. nih.govuky.edu While 4,5-Dimethylquinazolin-2(1H)-one itself is not extensively characterized in current literature, its core structure suggests significant potential for future research and application. The exploration of this specific compound and its derivatives represents a promising frontier in the development of novel therapeutic agents and functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.